Leukotriene C4 methyl ester

Description

Structure

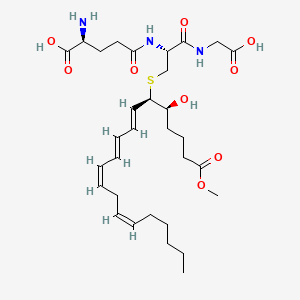

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEICPYXCIYSWOH-UYCXAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104248 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73958-10-8 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 monomethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Leukotriene C4 Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) methyl ester is the methyl ester derivative of Leukotriene C4, a potent inflammatory mediator derived from arachidonic acid. While LTC4 itself has profound biological effects, the primary significance of LTC4 methyl ester lies not in its intrinsic physiological activity, but in its utility as a critical research tool. As a more lipid-soluble and chemically stable analog, LTC4 methyl ester, and its precursor Leukotriene A4 (LTA4) methyl ester, are instrumental in the study of the leukotriene biosynthetic pathway, the characterization of key enzymes like LTC4 synthase, and the screening of potential therapeutic inhibitors. This technical guide provides an in-depth overview of the biological context of LTC4 and the pivotal role its methyl ester derivative plays in advancing research and drug development.

The Biological Significance of the Parent Compound: Leukotriene C4

To understand the importance of LTC4 methyl ester, one must first appreciate the biological role of its parent compound. Leukotriene C4 is a member of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. Together, these molecules constitute the "slow-reacting substance of anaphylaxis" (SRS-A) and are powerful mediators of inflammation and allergic reactions.

Produced predominantly by mast cells, eosinophils, basophils, and macrophages, LTC4 exerts its effects by binding to specific G protein-coupled receptors, primarily CysLT1R and CysLT2R. Its key biological functions include:

-

Bronchoconstriction: LTC4 is a potent constrictor of smooth muscle in the airways, a hallmark of asthma.[1]

-

Increased Vascular Permeability: It promotes fluid leakage from postcapillary venules, leading to edema.[1]

-

Inflammatory Cell Recruitment: By promoting inflammation, it contributes to the infiltration of eosinophils and other immune cells into tissues.

Given these potent pro-inflammatory and asthmatic effects, the enzymatic pathway that produces LTC4 is a major target for therapeutic intervention in diseases like asthma, allergic rhinitis, and other inflammatory conditions.[2][3]

The Leukotriene Biosynthesis Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The process is initiated by cellular stimuli that activate phospholipase A2 to release arachidonic acid from the nuclear membrane. The subsequent key steps leading to LTC4 are:

-

5-Lipoxygenase (5-LO) , with the aid of the 5-lipoxygenase-activating protein (FLAP) , converts arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4) .

-

Leukotriene C4 Synthase (LTC4S) , a membrane-bound enzyme, catalyzes the conjugation of LTA4 with reduced glutathione (GSH).

-

This conjugation reaction yields Leukotriene C4 (LTC4) .

-

LTC4 is then actively transported out of the cell, where it can be sequentially metabolized by extracellular enzymes into LTD4 and LTE4.

The Role of Leukotriene C4 Methyl Ester in Research

The direct study of LTC4 synthesis can be challenging due to the instability of its immediate precursor, LTA4. To overcome this, researchers utilize LTA4 methyl ester, which is more stable and serves as an excellent substrate for LTC4 synthase in cell-free assays. [4]The product of this reaction is LTC4 methyl ester.

The primary applications of LTA4/LTC4 methyl ester in research include:

-

Enzyme Activity Assays: It is the substrate of choice for measuring the catalytic activity of LTC4 synthase. [4]This is crucial for characterizing the enzyme from various biological sources and for understanding its kinetic properties.

-

Inhibitor Screening: LTA4 methyl ester is used in high-throughput screening assays to identify and characterize inhibitors of LTC4 synthase. [2]Discovering potent and selective inhibitors is a key strategy in developing new anti-inflammatory and anti-asthmatic drugs. [3]* Mechanistic Studies: By using this stable precursor, scientists can investigate the catalytic mechanism of LTC4 synthase and related enzymes like glutathione S-transferases. [5]* Psoriasis Research: Some commercial suppliers indicate that LTC4 methyl ester can be used for research into psoriasis, a chronic inflammatory skin disease where leukotrienes are implicated.

Quantitative Data

The use of LTA4 methyl ester as a substrate has enabled the precise quantification of enzyme kinetics and inhibitor potency.

Table 1: Kinetic Parameters of Human Leukotriene C4 Synthase

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| LTA4 | Km | 3.6 µM | [6] |

| LTA4 | Vmax | 1.3 µmol/mg/min | [6] |

| Glutathione (GSH) | Km | 1.6 mM | [6] |

| Glutathione (GSH) | Vmax | 2.7 µmol/mg/min | [6]|

Table 2: Inhibition of Human Leukotriene C4 Synthase

| Inhibitor | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| Compound 1* | IC50 | 1.9 µM | - | [2] |

| Compound 1* | Ki | 12.5 ± 2.1 µM | Competitive for GSH | [2] |

| Compound 1* | Ki | 0.55 ± 0.03 µM | Noncompetitive for LTA4-Me | [2] |

| Thymoquinone | IC50 | ~9 µM | In human platelet suspensions | [7] |

*5-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid

Experimental Protocols

Key Experiment: In Vitro LTC4 Synthase Inhibition Assay

This protocol describes a common method for measuring the inhibitory effect of a compound on purified human LTC4 synthase, using LTA4 methyl ester as the substrate.

Objective: To determine the IC50 or Ki value of a test compound against LTC4 synthase.

Materials:

-

Purified human LTC4S

-

Test compound dissolved in DMSO

-

Leukotriene A4 methyl ester (LTA4-Me)

-

Reduced Glutathione (GSH)

-

Reaction Buffer: 50 mM Bis-Tris propane (pH 7.0), 10 mM MgCl2, 0.015% (w/v) dodecyl-β-D-maltoside (DDM)

-

Stop Solution: Methanol:acetic acid (75:1 by volume) containing an internal standard (e.g., Prostaglandin B2)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Methodology:

-

Enzyme Preparation: Prepare an enzyme solution containing purified LTC4S (e.g., 20 ng, final concentration ~5.7 nM) and GSH (e.g., 10 mM) in the reaction buffer.

-

Inhibitor Incubation: In a microcentrifuge tube, combine the enzyme solution with the test compound (dissolved in DMSO) at various concentrations. Include a vehicle control (DMSO only). Incubate the mixture for a defined period (e.g., 1 minute) on ice.

-

Reaction Initiation: Initiate the enzymatic reaction by adding LTA4 methyl ester (e.g., 2 µl of a 2 mM stock solution).

-

Reaction Quenching: After a short incubation period (e.g., 30 seconds) at a controlled temperature (e.g., 37°C), terminate the reaction by adding a larger volume of ice-cold stop solution.

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Inject a defined volume of the supernatant into an RP-HPLC system.

-

Separate the product, LTC4 methyl ester, from the substrate and internal standard using an appropriate gradient.

-

Quantify the peak area of LTC4 methyl ester relative to the internal standard.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro LTC4 Synthase inhibition assay.

Conclusion

The biological significance of this compound is fundamentally indirect; it is a synthetic analog whose value is inextricably linked to the profound physiological and pathological roles of its parent compound, Leukotriene C4. By providing a more stable and convenient substrate (as LTA4 methyl ester) for in vitro assays, it has become an indispensable tool for researchers. Its use enables the detailed kinetic characterization of LTC4 synthase, facilitates the high-throughput screening of potential inhibitors, and allows for mechanistic studies of the leukotriene pathway. For scientists and professionals in drug development, understanding the application of LTC4 methyl ester is essential for advancing the discovery of novel therapeutics aimed at mitigating the deleterious effects of cysteinyl leukotrienes in asthma, allergies, and other inflammatory diseases.

References

- 1. novamedline.com [novamedline.com]

- 2. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Racemic LTA4 methyl ester bioconversion into LTC4 methyl ester by various glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Genesis of a New Class of Inflammatory Mediators: A Technical History of Cysteinyl Leukotriene Research and Drug Development

For Immediate Release

A comprehensive whitepaper detailing the discovery, biochemical characterization, and therapeutic targeting of cysteinyl leukotrienes. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this critical inflammatory pathway, from the early observations of "slow-reacting substance of anaphylaxis" to the development of targeted receptor antagonists and synthesis inhibitors.

Executive Summary

The journey from the initial observation of a mysterious bronchoconstrictor substance to the development of a major class of asthma and allergy medications is a testament to decades of rigorous scientific inquiry. This whitepaper chronicles the history of cysteinyl leukotriene (CysLT) research, beginning with the characterization of "slow-reacting substance of anaphylaxis" (SRS-A) and culminating in the elucidation of the 5-lipoxygenase pathway and the development of specific CysLT receptor antagonists. We will explore the key experiments, present critical quantitative data, and illustrate the complex signaling pathways that have become targets for therapeutic intervention. This guide is intended to serve as a detailed technical resource for professionals in the field of inflammation research and drug development.

The Early Era: From "Slow-Reacting Substance of Anaphylaxis" to the Identification of Leukotrienes

The story of cysteinyl leukotrienes begins with the observation of a biologically active substance that caused a slow, sustained contraction of smooth muscle, distinct from the rapid effects of histamine. This substance, termed "slow-reacting substance of anaphylaxis" (SRS-A), was found to be released during anaphylactic reactions.[1][2][3][4][5] For many years, the chemical nature of SRS-A remained elusive. Early studies in the 1970s demonstrated that SRS-A was synthesized de novo following allergen challenge of human leukocytes and was not a pre-stored mediator like histamine.[6][7][8][9]

A major breakthrough came in 1979 when Bengt Samuelsson and his colleagues elucidated the structure of SRS-A, revealing it to be a family of arachidonic acid metabolites.[1][10] They named these novel compounds "leukotrienes" due to their origin in leukocytes and their characteristic conjugated triene structure.[1][11] It was discovered that SRS-A is a mixture of three cysteinyl-containing leukotrienes: LTC4, LTD4, and LTE4.[4][5][12]

The Biosynthesis of Cysteinyl Leukotrienes: The 5-Lipoxygenase Pathway

Cysteinyl leukotrienes are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with its activating protein (FLAP), converts arachidonic acid to the unstable epoxide intermediate, leukotriene A4 (LTA4).[2][11][13][14][15] LTA4 can then be converted to LTB4 (a potent chemoattractant) or, in cells expressing LTC4 synthase, conjugated with glutathione to form LTC4.[11][14][16] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[11][14]

This pathway became a critical target for drug development, leading to the creation of 5-LO inhibitors and FLAP inhibitors.

Quantitative Analysis of Synthesis Inhibitors

The development of drugs targeting the 5-LO pathway relied on quantitative assays to determine their potency. Zileuton, a direct 5-lipoxygenase inhibitor, was extensively studied.

| Compound | Target | Assay System | IC50 | Reference |

| Zileuton | 5-Lipoxygenase | Rat Basophilic Leukemia Cell Supernatant | 0.5 µM | [17] |

| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes | 0.3 µM | [17] |

| Zileuton | 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 0.4 µM | [17] |

| Zileuton | 5-Lipoxygenase | Human Whole Blood | 0.9 µM | [17] |

| Zileuton | 5-Lipoxygenase | Dog Whole Blood | 0.56 µM |

Experimental Protocols: Key Methodologies in Leukotriene Research

Purification and Quantification of Leukotrienes by High-Performance Liquid Chromatography (HPLC)

The structural elucidation and quantification of leukotrienes were heavily reliant on HPLC.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Leukotrienes, being lipids, are well-suited for this technique.

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, perfusates) are acidified and extracted with an organic solvent (e.g., ethanol, ethyl acetate). The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of methanol or acetonitrile in water, with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: Leukotrienes possess a conjugated triene system that absorbs UV light, typically monitored at 280 nm. For higher sensitivity and specificity, mass spectrometry can be coupled with HPLC (LC-MS).[18][19][20]

Characterization of Cysteinyl Leukotriene Receptors by Radioligand Binding Assays

The identification and characterization of CysLT receptors were achieved using radioligand binding assays.

-

Principle: This technique measures the binding of a radiolabeled ligand (e.g., [3H]LTD4) to its receptor in a biological sample (e.g., cell membranes). By competing with a non-radiolabeled ligand, the affinity (Kd or Ki) and density (Bmax) of the receptors can be determined.

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.

-

Binding Reaction: A fixed amount of membrane protein is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of a competing unlabeled ligand.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard or non-linear regression analysis to determine the binding parameters.[3][21][22][23][24]

Cysteinyl Leukotriene Receptors and Signaling

Pharmacological studies indicated the existence of at least two subtypes of CysLT receptors, which were later cloned and named CysLT1R and CysLT2R.[25] These are G-protein coupled receptors (GPCRs) with distinct ligand affinities and tissue expression patterns.

-

CysLT1 Receptor (CysLT1R): This receptor has a high affinity for LTD4, with lower affinities for LTC4 and LTE4.[7][15][25][26] It is highly expressed in lung smooth muscle cells and eosinophils. CysLT1R primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[27][28]

-

CysLT2 Receptor (CysLT2R): This receptor binds LTC4 and LTD4 with roughly equal affinity.[15][25][26] It is found in the heart, adrenal medulla, and peripheral blood leukocytes. Its signaling can also involve Gq/11, leading to the activation of transcription factors like NF-κB and AP-1, which are involved in pro-inflammatory gene expression.[29]

The Development of CysLT Receptor Antagonists

The elucidation of the CysLT pathway paved the way for the development of specific receptor antagonists. These drugs, including montelukast, zafirlukast, and pranlukast, are selective for the CysLT1 receptor and have become mainstays in the treatment of asthma and allergic rhinitis.[30]

Quantitative Analysis of CysLT Receptor Ligands and Antagonists

The affinity of natural ligands and the potency of antagonists at the CysLT receptors have been determined through numerous studies.

Table 8.1: Agonist Affinity at CysLT Receptors

| Ligand | Receptor | Affinity (EC50/Kd) | Reference |

| LTD4 | CysLT1R | ~2.5 nM (EC50) | [26] |

| LTC4 | CysLT1R | ~24 nM (EC50) | [26] |

| LTE4 | CysLT1R | ~240 nM (EC50) | [26] |

| LTC4 | CysLT2R | Equal affinity to LTD4 | [26] |

| LTD4 | CysLT2R | Equal affinity to LTC4 | [26] |

| LTC4 | DDT1 Smooth Muscle Cells | 5 nM (Kd) | [10][31] |

Table 8.2: Antagonist Potency at the CysLT1 Receptor

| Antagonist | Assay System | Potency (Ki/IC50) | Reference |

| Montelukast | Human P2Y1 Receptor | 0.122 µM (IC50) | [32] |

| Pranlukast | Human P2Y1 Receptor | 0.028 µM (IC50) | [32] |

| Zafirlukast | Human Lung Parenchyma | High Potency (Rank Order) | [33] |

| Montelukast | Human Lung Parenchyma | High Potency (Rank Order) | [33] |

Note: Some antagonists may have off-target effects, as shown by their activity at P2Y receptors.

Logical Workflow of CysLT Drug Discovery

The path from initial biological observation to a marketed drug followed a logical progression of scientific discovery and technological advancement.

References

- 1. apexbt.com [apexbt.com]

- 2. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Enzymatic study to characterize the slow reacting substance of anaphylaxis (SRS-A) and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FORMATION OF SLOW-REACTING SUBSTANCE OF ANAPHYLAXIS IN HUMAN LUNG TISSUE AND CELLS BEFORE RELEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Slow reacting substances of anaphylaxis: Identification of leukotrienes C-1 and D from human and rat sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]

- 15. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single-step procedure for the extraction and purification of leukotrienes B4, C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biophysics-reports.org [biophysics-reports.org]

- 24. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 25. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 31. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Leukotriene C4 methyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and experimental protocols related to Leukotriene C4 (LTC4) methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Leukotriene C4 methyl ester is the methyl ester derivative of Leukotriene C4, a potent inflammatory mediator. The esterification of the carboxylic acid group on the eicosanoid backbone increases its lipophilicity, rendering it more soluble in organic solvents and potentially more stable than its parent compound.[1]

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]

-

Synonyms: LTC4 methyl ester, N-methyl-LTC4, Leukotriene C4 monomethyl ester[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C31H49N3O9S | [1] |

| Molecular Weight | 639.80 g/mol | [2] |

| CAS Number | 73958-10-8 | [1] |

| Appearance | White solid | Inferred from related compounds |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in different chemical environments. Key expected signals include:

-

Olefinic protons: Multiple signals in the range of 5.0-6.8 ppm, corresponding to the protons on the conjugated triene system and other double bonds.

-

Methyl ester protons: A sharp singlet around 3.6-3.7 ppm.

-

Protons adjacent to hydroxyl and thioether groups: Signals in the range of 3.5-4.5 ppm.

-

Glutathione moiety protons: A series of multiplets corresponding to the amino acid residues.

-

Aliphatic chain protons: Numerous signals in the upfield region (1.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 31 carbon atoms. Expected key resonances include:

-

Carbonyl carbons: Signals in the downfield region (170-180 ppm) for the ester and amide groups.

-

Olefinic carbons: Multiple signals in the range of 120-140 ppm.

-

Carbon bearing the hydroxyl group: A signal around 70-75 ppm.

-

Methyl ester carbon: A signal around 51-53 ppm.

-

Aliphatic carbons: A series of signals in the upfield region (20-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing leukotrienes. In positive ion mode, the [M+H]⁺ ion would be expected at m/z 640.8. In negative ion mode, the [M-H]⁻ ion would be expected at m/z 638.8.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include:

-

Loss of the glutathione moiety.

-

Cleavage of the fatty acid chain.

-

Dehydration (loss of H₂O).

A detailed fragmentation analysis of the parent compound, LTC4, has been described and can provide a basis for interpreting the spectrum of its methyl ester.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.

-

N-H stretch: Bands in the region of 3200-3400 cm⁻¹ from the amide groups.

-

C=O stretch: A strong band around 1740 cm⁻¹ for the methyl ester and bands around 1650 cm⁻¹ for the amide carbonyls.

-

C=C stretch: Bands in the region of 1600-1650 cm⁻¹ for the olefinic bonds.

Biological Activity and Signaling Pathway

This compound is primarily understood in the context of the cysteinyl leukotriene (CysLT) signaling pathway. CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators of inflammation and allergic responses, particularly in the context of asthma.[6]

The biological activity of this compound itself is not as extensively characterized as its parent compound. It is often used in research as a more stable and cell-permeable precursor to LTC4. The ester group can be hydrolyzed by intracellular esterases to release the active LTC4.

Biosynthesis of Leukotriene C4 and its Methyl Ester

Leukotriene C4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The key step is the conjugation of Leukotriene A4 (LTA4) with glutathione (GSH), a reaction catalyzed by LTC4 synthase. Similarly, this compound can be synthesized from LTA4 methyl ester and glutathione, a reaction that can be catalyzed by various glutathione S-transferases.[7]

Cysteinyl Leukotriene Signaling Pathway

Once formed, LTC4 is transported out of the cell and can be sequentially metabolized to LTD4 and LTE4. These CysLTs exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2.[6][8][9]

-

CysLT1 Receptor: Binds LTD4 with the highest affinity, followed by LTC4 and then LTE4.[8][9]

-

CysLT2 Receptor: Binds LTC4 and LTD4 with roughly equal affinity.[8][9]

The activation of these receptors leads to a cascade of intracellular events, including calcium mobilization and activation of signaling pathways that result in smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and purification of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of LTC4 methyl ester from LTA4 methyl ester and glutathione using glutathione S-transferases (GSTs).

Materials:

-

Leukotriene A4 methyl ester solution (in an appropriate organic solvent)

-

Reduced glutathione (GSH)

-

Purified glutathione S-transferase (e.g., from rat liver)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., methanol or acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a stock solution of LTA4 methyl ester in an organic solvent and store it under an inert atmosphere at low temperature (-20°C or -80°C).

-

Prepare a fresh solution of GSH in the reaction buffer.

-

In a reaction vessel, combine the reaction buffer, GSH solution, and the GST enzyme.

-

Initiate the reaction by adding a small volume of the LTA4 methyl ester stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).

-

Terminate the reaction by adding a sufficient volume of the stop solution.

-

The resulting mixture containing LTC4 methyl ester can then be purified by HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for purifying this compound from the reaction mixture.[10]

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A C18 reverse-phase column.

Mobile Phase:

-

A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of a modifying acid like trifluoroacetic acid).

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the reaction mixture (after termination) onto the column.

-

Run a solvent gradient to elute the components. A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute the more nonpolar compounds.

-

Monitor the elution profile at a wavelength where leukotrienes absorb, typically around 280 nm.

-

Collect the fractions corresponding to the LTC4 methyl ester peak.

-

The identity and purity of the collected fractions can be confirmed by mass spectrometry and NMR.

Conclusion

This compound is a valuable tool for studying the cysteinyl leukotriene pathway. Its increased stability and lipophilicity compared to LTC4 make it a useful substrate for in vitro and in cell-based assays. This guide provides essential information for researchers working with this important lipid mediator, from its fundamental properties to practical experimental protocols. Further research into the specific biological activities of the methyl ester itself may reveal additional roles beyond that of a stable LTC4 precursor.

References

- 1. L-gamma-Glutamyl-S-((1R,2E,4E,6Z,9Z)-1-((1S)-1-hydroxy-5-methoxy-5-oxopentyl)-2,4,6,9-pentadecatetraen-1-yl)-L-cysteinylglycine | C31H49N3O9S | CID 101070933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Electrospray ionization and tandem mass spectrometry of cysteinyl eicosanoids: leukotriene C4 and FOG7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Racemic LTA4 methyl ester bioconversion into LTC4 methyl ester by various glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Leukotriene C4 Synthase in Cysteinyl Leukotriene Formation: A Technical Guide

For Immediate Release

A deep dive into the biochemical and cellular functions of Leukotriene C4 Synthase (LTC4S), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of LTC4S activity, its critical role in the biosynthesis of pro-inflammatory cysteinyl leukotrienes (CysLTs), and detailed methodologies for its study.

Leukotriene C4 synthase (LTC4S) is an integral membrane protein that catalyzes the committed step in the biosynthesis of the potent inflammatory mediators known as cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are centrally implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. This guide explores the fundamental aspects of LTC4S, from its molecular characteristics and enzymatic kinetics to its cellular localization and the experimental techniques used to investigate its function.

Core Concepts: Understanding Leukotriene C4 Synthase

Leukotriene C4 synthase is a homodimeric enzyme, with each subunit having a molecular weight of approximately 18 kDa.[1] It is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family, which also includes 5-lipoxygenase-activating protein (FLAP).[1] LTC4S is primarily localized to the nuclear envelope and endoplasmic reticulum of hematopoietic cells, including mast cells, eosinophils, basophils, and macrophages.

The primary function of LTC4S is to catalyze the conjugation of leukotriene A4 (LTA4), an unstable epoxide intermediate derived from arachidonic acid, with the tripeptide glutathione (GSH) to form LTC4.[1] This reaction is the gateway to the CysLT pathway, as LTC4 is subsequently metabolized to LTD4 and LTE4, all of which exert their potent biological effects through binding to specific CysLT receptors.

The catalytic mechanism of LTC4S involves key amino acid residues. Notably, Arginine-51 is proposed to be involved in the opening of the LTA4 epoxide ring, while Tyrosine-93 is thought to facilitate the formation of the thiolate anion of GSH, which is necessary for its nucleophilic attack on LTA4.[1][2]

Quantitative Analysis of LTC4S Activity

The enzymatic activity of LTC4S can be characterized by its kinetic parameters, which provide valuable insights into its efficiency and substrate affinity. These parameters are crucial for understanding the enzyme's function and for the development of targeted inhibitors.

| Substrate/Inhibitor | Parameter | Value | Species | Reference |

| Leukotriene A4 (LTA4) | K_m_ | 3.6 µM | Human | [1] |

| V_max_ | 1.3 µmol/mg/min | Human | [1] | |

| Glutathione (GSH) | K_m_ | 1.6 mM | Human | [1] |

| V_max_ | 2.7 µmol/mg/min | Human | [1] | |

| MK-886 (FLAP inhibitor) | Inhibition | Inhibits LTC4S activity | Human | [1] |

Experimental Protocols

A thorough understanding of LTC4S function relies on robust experimental methodologies. This section provides detailed protocols for key experiments used to study this critical enzyme.

Measurement of Leukotriene C4 Synthase Activity using HPLC

This method allows for the direct quantification of the LTC4 produced by the enzymatic reaction.

Materials:

-

Purified recombinant LTC4S or microsomal preparations containing LTC4S

-

Leukotriene A4 (LTA4)

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.8)

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with UV detector

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, GSH, and the enzyme source (recombinant LTC4S or microsomes).

-

Initiate the reaction by adding LTA4. The final concentration of substrates should be optimized based on the experimental goals (e.g., for K_m_ determination, vary the concentration of one substrate while keeping the other saturated).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding an excess of cold methanol. This also serves to precipitate proteins.

-

Add the internal standard to each sample to correct for variations in sample processing and injection volume.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto the reverse-phase HPLC column.

-

Elute the leukotrienes using an appropriate mobile phase gradient (e.g., a methanol/water/acetic acid mixture).

-

Detect the leukotrienes by monitoring the absorbance at a specific wavelength (e.g., 280 nm).

-

Quantify the amount of LTC4 produced by comparing its peak area to that of the internal standard and a standard curve of known LTC4 concentrations.

Expression and Purification of Recombinant Human LTC4S in E. coli

This protocol enables the production of large quantities of purified LTC4S for structural and functional studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human LTC4S cDNA with an affinity tag (e.g., His-tag)

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic for plasmid selection

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, and a detergent like Triton X-100)

-

Lysozyme and DNase I

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Wash buffer (lysis buffer with a low concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

-

Dialysis buffer

Procedure:

-

Transform the E. coli expression strain with the LTC4S expression vector.

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (around 0.6-0.8).

-

Induce protein expression by adding IPTG to the culture and continue to grow for several hours, often at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. Add lysozyme and DNase I to aid in lysis.

-

Centrifuge the lysate at high speed to pellet the cell debris. Since LTC4S is a membrane protein, it will likely be in the membrane fraction (pellet).

-

Solubilize the membrane fraction using a suitable detergent.

-

Incubate the solubilized protein with the affinity chromatography resin.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the purified LTC4S from the resin using the elution buffer.

-

Dialyze the purified protein against a storage buffer to remove imidazole and prepare it for downstream applications.

-

Analyze the purity of the protein by SDS-PAGE.

Site-Directed Mutagenesis of the LTC4S Gene

This technique is used to introduce specific mutations into the LTC4S gene to study the role of individual amino acids in its structure and function.[1][2]

Materials:

-

Plasmid DNA containing the wild-type LTC4S gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation and anneal to the LTC4S plasmid.

-

Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers.

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed cells on antibiotic-containing agar plates.

-

Isolate plasmid DNA from individual colonies and sequence the LTC4S gene to confirm the presence of the desired mutation.

Immunofluorescence Staining for LTC4S Localization

This method allows for the visualization of the subcellular localization of LTC4S within cells.

Materials:

-

Cells expressing LTC4S grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS containing 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with bovine serum albumin and/or normal serum)

-

Primary antibody specific for LTC4S

-

Fluorophore-conjugated secondary antibody that recognizes the primary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Grow cells on sterile glass coverslips to the desired confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.

-

Wash the cells with PBS.

-

Block non-specific antibody binding sites by incubating the cells in blocking solution for at least 30 minutes.

-

Incubate the cells with the primary anti-LTC4S antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the localization of LTC4S using a fluorescence microscope.

Visualizing the Core Processes

To better understand the relationships and workflows described, the following diagrams have been generated using Graphviz.

References

The Function of Leukotriene C4 Methyl Ester in Asthma and Allergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4), a potent inflammatory mediator derived from arachidonic acid, plays a crucial role in the pathophysiology of asthma and allergic diseases. Its involvement in bronchoconstriction, mucus secretion, and eosinophil recruitment makes the LTC4 signaling pathway a key target for therapeutic intervention. Leukotriene C4 methyl ester, a more lipid-soluble and stable derivative of LTC4, is primarily utilized as a laboratory tool to investigate the biosynthesis and activity of its parent compound. This technical guide provides an in-depth overview of the function of LTC4 in asthma and allergy, and by extension, the implied role of its methyl ester. It details the enzymatic synthesis of LTC4, its signaling cascade through cysteinyl leukotriene receptors, and its downstream inflammatory effects. Furthermore, this guide outlines key experimental protocols for the synthesis of LTC4 methyl ester and its use in LTC4 synthase assays. Due to a scarcity of direct research on the independent biological activity of LTC4 methyl ester, its function is largely considered as a prodrug to LTC4 in biological systems.

Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation

Asthma and allergic reactions are characterized by chronic inflammation of the airways, driven by a complex interplay of various immune cells and mediators. Among the most potent of these mediators are the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. These lipid molecules are significantly upregulated during allergic inflammatory responses and are key drivers of the clinical manifestations of asthma.[1][2]

CysLTs are responsible for a range of pathophysiological effects, including:

-

Potent Bronchoconstriction: CysLTs are among the most powerful bronchoconstrictors known, being 100 to 1,000 times more potent than histamine.[3]

-

Airway Hyperresponsiveness: They increase the sensitivity of the airways to other spasmogenic stimuli.

-

Mucus Secretion: CysLTs stimulate the production and secretion of mucus, contributing to airway obstruction.[4]

-

Increased Vascular Permeability and Edema: They promote leakage of fluid from blood vessels into the airway tissues, leading to swelling.

-

Eosinophil Recruitment: CysLTs act as chemoattractants for eosinophils, key inflammatory cells in allergic asthma.

Given these profound effects, the CysLT signaling pathway has become a major focus for the development of asthma therapeutics, such as leukotriene receptor antagonists (e.g., montelukast) and synthesis inhibitors.[5]

This compound: A Research Tool

This compound is the methyl ester derivative of LTC4. This modification increases its lipophilicity and stability compared to the parent molecule.[6] While the direct biological functions of LTC4 methyl ester in asthma and allergy have not been extensively studied, it is an invaluable tool in research for several reasons:

-

Substrate for LTC4 Synthase Assays: LTC4 methyl ester is a preferred substrate for in vitro assays of LTC4 synthase, the enzyme responsible for LTC4 production. Its stability and altered chromatographic properties facilitate the measurement of enzyme activity.[6]

-

Chemical Intermediate: It serves as a key intermediate in the chemical synthesis of LTC4 and its labeled analogues for research purposes.[7]

It is widely presumed that if administered in vivo, LTC4 methyl ester would be rapidly hydrolyzed by endogenous esterases to the biologically active LTC4. Therefore, its functional role in a biological context is likely that of a prodrug.

Biosynthesis and Metabolism of Leukotriene C4

The synthesis of LTC4 is a multi-step enzymatic process that occurs primarily in inflammatory cells such as mast cells, eosinophils, and basophils.

dot

Caption: Biosynthesis pathway of leukotrienes from arachidonic acid.

The process begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The key enzyme, 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[8] LTA4 can then be metabolized down two distinct pathways:

-

Conversion to LTB4: LTA4 hydrolase converts LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.

-

Conversion to LTC4: LTC4 synthase conjugates LTA4 with glutathione to form LTC4.[8]

Once synthesized, LTC4 is actively transported out of the cell. Extracellularly, it is rapidly converted to LTD4 by the action of γ-glutamyl transpeptidase, and subsequently to the more stable LTE4 by a dipeptidase.[9]

Signaling Pathways in Asthma and Allergy

LTC4 and its metabolite LTD4 exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on the surface of target cells, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[10][11]

-

CysLT1 Receptor: This is the high-affinity receptor for LTD4, and also binds LTC4, though with lower affinity.[11] The majority of the pathophysiological effects of CysLTs in asthma, including bronchoconstriction and inflammation, are mediated through CysLT1R. This receptor is the target of widely used asthma medications like montelukast.

-

CysLT2 Receptor: This receptor binds LTC4 and LTD4 with roughly equal affinity.[10] Its role in asthma is less well-defined but is thought to be involved in inflammation and vascular permeability.

Activation of these receptors on airway smooth muscle cells leads to an increase in intracellular calcium, triggering muscle contraction and bronchoconstriction. In inflammatory cells, receptor activation initiates signaling cascades that promote chemotaxis, cytokine release, and other pro-inflammatory responses.

dot

Caption: CysLT receptor signaling pathway in airway smooth muscle and inflammatory cells.

Quantitative Data

| Agonist | Receptor | Potency/Affinity | Reference |

| LTC4 | CysLT1R | Lower affinity than LTD4 (EC50 = 24 nM) | [11] |

| LTD4 | CysLT1R | High affinity (EC50 = 2.5 nM) | [11] |

| LTE4 | CysLT1R | Low affinity (EC50 = 240 nM) | [11] |

| LTC4 | CysLT2R | Equal affinity to LTD4 | [10] |

| LTD4 | CysLT2R | Equal affinity to LTC4 | [10] |

| LTE4 | CysLT2R | Lower affinity | [11] |

Experimental Protocols

Synthesis of this compound

LTC4 methyl ester can be synthesized from its precursor, LTA4 methyl ester, and glutathione. The following is a general protocol adapted from the literature for the synthesis of labeled LTC4, where LTC4 methyl ester is an intermediate.[7]

Materials:

-

Leukotriene A4 methyl ester

-

Glutathione

-

Potassium carbonate (K2CO3)

-

Formic acid

-

Reverse-phase HPLC system

Procedure:

-

Dissolve LTA4 methyl ester in a suitable solvent (e.g., hexane with 1% triethylamine).

-

Remove the solvent under a stream of nitrogen gas.

-

Immediately add a solution of glutathione.

-

Allow the reaction to proceed at room temperature in the dark for approximately 4 hours.

-

To hydrolyze the methyl ester to form LTC4, add 0.1 M K2CO3 and continue the reaction for 3 hours. (For isolation of LTC4 methyl ester, this step would be omitted and the product purified directly).

-

Adjust the pH to ~5 with formic acid.

-

Purify the product using reverse-phase HPLC.

dot

Caption: Experimental workflow for the synthesis of LTC4 methyl ester.

LTC4 Synthase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on LTC4 synthase using LTA4 methyl ester as a substrate.[12]

Materials:

-

Purified LTC4 synthase

-

Glutathione (GSH)

-

LTA4 methyl ester

-

Test compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Bis-Tris propane, pH 7.0, with MgCl2 and a detergent like DDM)

-

Stop solution (e.g., methanol:acetic acid with an internal standard like PGB2)

-

RP-HPLC system for quantification

Procedure:

-

Prepare a reaction mixture containing LTC4 synthase, GSH, and the test compound at various concentrations in the reaction buffer.

-

Incubate the mixture on ice for a short period (e.g., 1 minute).

-

Initiate the enzymatic reaction by adding LTA4 methyl ester.

-

Allow the reaction to proceed for a defined time (e.g., 30 seconds).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of LTC4 methyl ester produced using RP-HPLC analysis, with normalization to the internal standard.

-

Calculate the IC50 value of the test compound.

dot

Caption: Experimental workflow for an LTC4 synthase inhibition assay.

Conclusion and Future Directions

Leukotriene C4 is a well-established and potent mediator of asthma and allergic inflammation. While its methyl ester derivative is not considered a primary biological effector, it serves as a crucial research tool for elucidating the biosynthesis and pharmacology of the CysLT pathway. The lack of direct studies on the biological activity of LTC4 methyl ester presents a knowledge gap. Future research could explore whether this esterified form has any unique biological properties or if it can be utilized as a more stable prodrug for targeted delivery of LTC4 in experimental models. A direct comparison of the bronchoconstrictor and inflammatory effects of LTC4 methyl ester versus LTC4 would be of significant interest to the field. Such studies would provide a more complete understanding of the structure-activity relationships within the leukotriene family and could potentially open new avenues for therapeutic development.

References

- 1. Leukotriene C4 binding to rat lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotrienes promote human airway smooth muscle migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene C4 Potentiates IL-33-Induced Group 2 Innate Lymphoid Cell Activation and Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosciencepharma.com [biosciencepharma.com]

- 9. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Relationship Between Leukotriene C4 and its Methyl Ester Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between Leukotriene C4 (LTC4), a potent inflammatory mediator, and its synthetic methyl ester derivative. This document outlines the distinct biochemical properties, experimental applications, and signaling pathways associated with each compound, offering a clear framework for researchers in inflammation and drug development.

Introduction and Core Concepts

Leukotriene C4 (LTC4) is a member of the cysteinyl leukotriene (CysLT) family, a group of lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] CysLTs, including LTC4, LTD4, and LTE4, are central to the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment.[2]

LTC4 exerts its effects by activating specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1] However, LTC4 is rapidly metabolized in biological systems to LTD4 and subsequently to the more stable LTE4, complicating the study of its specific pharmacology.[3][4] To overcome this, chemically modified analogs have been developed.

This guide focuses on two such derivatives often encountered in research:

-

Leukotriene C4 Methyl Ester : This derivative involves the esterification of the carboxylic acid on the eicosanoid backbone. It is primarily used as a more stable substrate than its precursor, Leukotriene A4 (LTA4), in cell-free enzymatic assays for measuring the activity of LTC4 synthase.[2]

-

N-methyl Leukotriene C4 : This analog is a synthetic derivative designed for metabolic stability. It is not readily metabolized to LTD4 and LTE4, making it a valuable tool for studying the specific effects of CysLT receptor activation without the confounding influence of metabolic conversion.[3][4] It acts as a potent and selective agonist for the CysLT2 receptor.[3][4]

Chemical Structures and Key Differences

The fundamental difference lies in the modification of a carboxyl group. In LTC4, the C1 carboxyl group is a free acid. In its methyl ester derivative, this group is esterified with a methyl group, increasing its lipophilicity. N-methyl LTC4 is a distinct synthetic analog designed for metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of LTC4 and its N-methyl analog.

Table 1: Comparative Receptor Potency of LTC4 vs. N-methyl LTC4

| Compound | Target Receptor | Potency (EC50) | Selectivity Profile |

| Leukotriene C4 (LTC4) | Human CysLT1 | ~24 nM | Binds both CysLT1 and CysLT2 |

| Human CysLT2 | Potent Agonist (Potency similar to N-methyl LTC4) | ||

| N-methyl Leukotriene C4 | Human CysLT1 | > 2,000 nM | Highly Selective for CysLT2 |

| Human CysLT2 | 122 nM | Potent Agonist |

Data compiled from multiple sources.[2][3][4]

Table 2: General Agonist Potency Ranking at CysLT Receptors

| Receptor | Agonist Potency Rank |

| CysLT1 Receptor | LTD4 > LTC4 > LTE4 |

| CysLT2 Receptor | LTC4 = LTD4 >> LTE4 |

This table reflects the general pharmacological consensus for the natural ligands.[3]

Signaling Pathways and Molecular Relationships

Cysteinyl leukotrienes mediate their effects primarily through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

The chemical and metabolic relationships between LTC4 and its derivatives are distinct. LTC4 methyl ester is a laboratory substrate, while N-methyl LTC4 is a stable agonist. LTC4 itself is part of a metabolic cascade.

Detailed Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the activation of Gq-coupled receptors, like CysLT1 and CysLT2, by quantifying the release of intracellular calcium stores.

1. Cell Preparation:

- Plate Chinese Hamster Ovary (CHO) cells stably expressing the human CysLT1 or CysLT2 receptor into 96-well black-walled, clear-bottom assay plates.

- Culture overnight at 37°C and 5% CO2 to allow for adherence.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a physiological salt solution (e.g., Krebs buffer or HBSS) with 20 mM HEPES.

- If cells express organic anion transporters (common in CHO cells), add probenecid (final concentration ~2.5 mM) to the loading buffer to prevent dye extrusion.

- Remove culture medium from the cells and add the dye-loading buffer to each well.

- Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake.

3. Compound Preparation:

- Prepare serial dilutions of test compounds (LTC4, N-methyl LTC4) and controls in the assay buffer.

4. Measurement:

- Use a fluorescent imaging plate reader (FLIPR) or a FlexStation fluorometer.

- Set the instrument to 37°C.

- Measure baseline fluorescence (Excitation ~485 nm, Emission ~525 nm for Fluo-4).

- The instrument's integrated fluidics system adds the compound to the wells while continuously reading fluorescence.

- Record the change in fluorescence intensity over time (typically 60-120 seconds) following compound addition.

5. Data Analysis:

- The response is measured as the peak fluorescence intensity minus the baseline.

- Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

- Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Protocol: Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic pharmacological preparation for measuring the spasmogenic (smooth muscle contracting) activity of substances like cysteinyl leukotrienes.

1. Tissue Preparation:

- Humanely sacrifice a guinea pig.

- Isolate a segment of the terminal ileum and place it in pre-warmed (37°C) and aerated Tyrode's physiological salt solution.

- Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.

- Cut the ileum into segments of 2-3 cm.

2. Mounting:

- Suspend a segment in a heated (37°C) organ bath containing Tyrode's solution, continuously bubbled with a gas mixture (95% O2, 5% CO2).

- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

- Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.

3. Experimentation:

- Record a stable baseline tension.

- Add the agonist (e.g., LTC4) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.

- Allow the tissue to respond until a plateau is reached (typically 30-60 seconds for leukotrienes).

- After the maximal response is recorded, wash the tissue thoroughly with fresh Tyrode's solution until the tension returns to baseline.

4. Data Analysis:

- Measure the peak contractile force (in grams or millinewtons) at each concentration.

- Express the contraction as a percentage of the maximal response obtained with a reference agonist (e.g., histamine or a saturating concentration of the test compound).

- Plot the percentage response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the bioactivity of LTC4 and its derivatives.

Conclusion

The relationship between Leukotriene C4 and its methyl ester derivatives is nuanced and context-dependent.

-

Leukotriene C4 is the endogenous, potent, but metabolically labile inflammatory mediator that acts on both CysLT1 and CysLT2 receptors.

-

This compound is best understood as a laboratory tool—a stable substrate for in vitro enzymatic assays of LTC4 synthase—and not as a direct pharmacological agent for studying receptor function.

-

N-methyl Leukotriene C4 is a distinct, metabolically stable synthetic analog. Its key value lies in its high selectivity for the CysLT2 receptor, enabling researchers to dissect the specific physiological and pathological roles of this receptor pathway without the confounding effects of metabolism or CysLT1 receptor activation.[3][4]

For professionals in drug development and inflammation research, understanding these distinctions is critical for designing robust experiments and correctly interpreting results. While related by a common structural backbone, these compounds serve different scientific purposes and possess fundamentally different biological and chemical profiles.

References

Methodological & Application

Application Note: Quantification of Leukotriene C4 Methyl Ester by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] Along with other cysteinyl leukotrienes (LTD4 and LTE4), LTC4 plays a significant role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction and increasing microvascular permeability.[1][3] The quantification of LTC4 and its metabolites is crucial for understanding its role in disease and for the development of novel therapeutics. Leukotriene C4 methyl ester is a closely related compound, often used as a synthetic intermediate for creating isotopically labeled standards for use in mass spectrometry-based quantification.[4] This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for eicosanoid analysis.[5][6]

Signaling Pathway

Leukotriene C4 is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The 5-lipoxygenase (5-LO) enzyme, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to Leukotriene A4 (LTA4).[1] LTA4 is an unstable epoxide that can be further metabolized to LTB4 or conjugated with glutathione by LTC4 synthase to form LTC4.[2][7] LTC4 is then actively transported out of the cell where it can be sequentially metabolized to LTD4 and LTE4.[1] These cysteinyl leukotrienes exert their biological effects by binding to G-protein coupled receptors, primarily CysLT1 and CysLT2.[1]

Caption: Biosynthesis and signaling pathway of Leukotriene C4.

Experimental Workflow

The quantification of this compound from biological samples typically involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.[8][9] The use of a deuterated internal standard is crucial for accurate quantification.[8]

Caption: Experimental workflow for LTC4 methyl ester quantification.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for eicosanoid extraction.[8][9]

-

Sample Collection: Collect biological samples (e.g., 2 mL of cell culture media).

-

Internal Standard: Add a known amount of deuterated this compound internal standard to each sample.

-

Acidification: Acidify the sample to approximately pH 3.0 with a dilute acid (e.g., 10% glacial acetic acid) to ensure complete protonation of the carboxyl groups.[10]

-

SPE Column Conditioning:

-

Wash a C18 SPE column with 2 mL of methanol.

-

Equilibrate the column with 2 mL of water.

-

-

Sample Loading: Load the acidified sample onto the SPE column.

-

Washing: Wash the column with 2 mL of 10% methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 100% methanol.

-

Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 63% water, 37% acetonitrile, 0.02% formic acid) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of eicosanoids.[9] Optimization may be required for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 250 mm |

| Mobile Phase A | Water with 0.02% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |

| Flow Rate | 300 µL/min |

| Gradient | 20% B (0-6 min), 20-55% B (6-6.5 min), 55% B (6.5-10 min), 55-100% B (10-12 min), 100% B (12-13 min), 100-20% B (13-13.5 min), 20% B (13.5-16 min) |

| Injection Volume | 50 µL |

| Column Temperature | 25°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined for LTC4 methyl ester |

| Product Ion (Q3) | To be determined for LTC4 methyl ester |

| Collision Energy | To be optimized |

| Internal Standard | Deuterated LTC4 methyl ester |

Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For reference, related cysteinyl leukotrienes are typically analyzed in negative ion mode.[10]

Data Presentation

Quantitative data should be presented in a clear, tabular format. A standard curve should be generated using known concentrations of a non-labeled this compound standard spiked with the same amount of internal standard as the samples. The concentration of the analyte in the samples is then calculated from this standard curve.

Table 3: Representative Quantitative Data for Leukotrienes in Biological Samples

| Analyte | Biological Matrix | Concentration Range | Reference |

| LTE4 | Exhaled Breath Condensate (Asthmatic Adults) | 38 to 126 pg/mL | [11] |

| LTE4 | Exhaled Breath Condensate (Healthy Adults) | 34 to 48 pg/mL | [11] |

| LTB4 | Exhaled Breath Condensate (Asthmatic Children) | 175 to 315 pg/mL | [11] |

| LTE4 | Urine (Patients with Systemic Mastocytosis) | Median: 97 pg/mg creatinine | [12] |

| LTE4 | Urine (Healthy Volunteers) | < 104 pg/mg creatinine | [12] |

Note: This table provides examples of concentrations for related leukotrienes to give an expected range for eicosanoid levels in biological matrices. The concentration of this compound will be dependent on the specific experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The described methods for sample preparation and analysis, when combined with the use of an appropriate internal standard, allow for the sensitive and specific measurement of this important lipid mediator. This will enable researchers to further investigate its role in health and disease and to evaluate the efficacy of therapeutic interventions targeting the leukotriene pathway.

References

- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]

- 2. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene C4 production by murine mast cells: evidence of a role for extracellular leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Leukotriene Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. They are critically involved in various physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases. The family of leukotrienes includes several isomers and related compounds, such as Leukotriene B4 (LTB4), and the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. Due to subtle structural differences and distinct biological activities among these isomers, their accurate separation and quantification are essential for research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for resolving these complex mixtures.[1][2] This document provides detailed protocols and application data for the separation of leukotriene isomers using HPLC.

Leukotriene Biosynthesis Pathway

The enzymatic cascade beginning with arachidonic acid leads to the production of various leukotrienes. Understanding this pathway is crucial for interpreting analytical results.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices